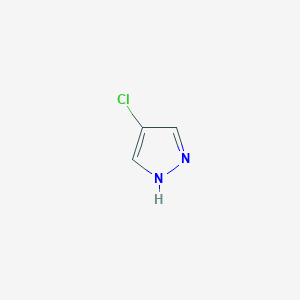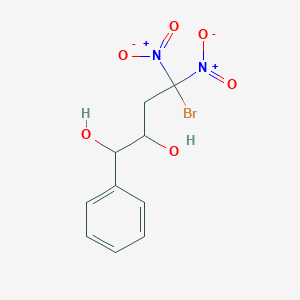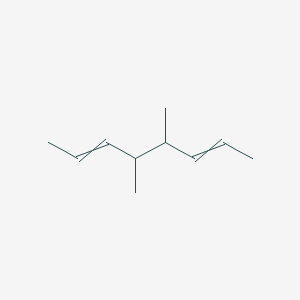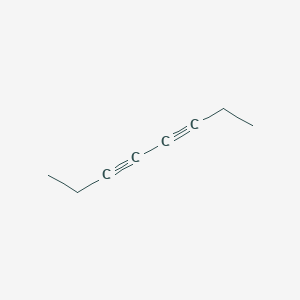
3,5-Octadiyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Octadiyne is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a yellow liquid that is highly reactive and has a unique structure that makes it an important molecule for various research purposes.
Mécanisme D'action
The mechanism of action of 3,5-Octadiyne is not well understood, but it is believed to be due to its highly reactive nature. This compound can undergo various chemical reactions, including cycloadditions, rearrangements, and polymerizations. These reactions can lead to the formation of new organic molecules, which can be used for various research purposes.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3,5-Octadiyne. However, it has been reported to exhibit cytotoxicity against cancer cells, making it a potential candidate for the development of new anti-cancer drugs. Additionally, 3,5-Octadiyne has been shown to inhibit the growth of some bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,5-Octadiyne in lab experiments is its highly reactive nature, which makes it an important building block for the synthesis of various organic molecules. However, the low yield of its synthesis and the need for careful handling due to its highly reactive nature are some of the limitations of using this compound in lab experiments.
Orientations Futures
There are many potential future directions for the use of 3,5-Octadiyne in scientific research. One of the most promising areas is the development of new synthetic methodologies using this compound as a building block. Additionally, 3,5-Octadiyne can be used as a probe for studying the mechanism of various chemical reactions, which can lead to the development of new synthetic strategies. Furthermore, the potential anti-cancer and antibacterial properties of this compound can be explored further to develop new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3,5-Octadiyne is a highly reactive compound that has gained significant attention in scientific research due to its potential applications in organic chemistry. This compound is used as a building block for the synthesis of various organic molecules, and it is also used as a probe for studying the mechanism of various chemical reactions. Although there is limited information available on the biochemical and physiological effects of 3,5-Octadiyne, it has been shown to exhibit cytotoxicity against cancer cells and inhibit the growth of some bacteria. The potential future directions for the use of this compound in scientific research are vast, and further research is needed to explore its full potential.
Méthodes De Synthèse
The synthesis of 3,5-Octadiyne involves the reaction between 1,5-hexadiyne and 1,3-butadiene. This reaction is carried out in the presence of a palladium catalyst and a ligand. The product obtained from this reaction is a mixture of isomers, which can be separated using chromatography techniques. The yield of this reaction is generally low, and the process requires careful handling due to the highly reactive nature of the compound.
Applications De Recherche Scientifique
3,5-Octadiyne has been extensively used in scientific research, particularly in the field of organic chemistry. This compound is used as a building block for the synthesis of various organic molecules, including natural products, pharmaceuticals, and materials. It is also used in the development of new synthetic methodologies, such as the Sonogashira coupling reaction. Furthermore, 3,5-Octadiyne is used as a probe for studying the mechanism of various chemical reactions, including cycloadditions and rearrangements.
Propriétés
Numéro CAS |
16387-70-5 |
|---|---|
Nom du produit |
3,5-Octadiyne |
Formule moléculaire |
C8H10 |
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
octa-3,5-diyne |
InChI |
InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3 |
Clé InChI |
LILZEAJBVQOINI-UHFFFAOYSA-N |
SMILES |
CCC#CC#CCC |
SMILES canonique |
CCC#CC#CCC |
Autres numéros CAS |
16387-70-5 |
Pictogrammes |
Flammable |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



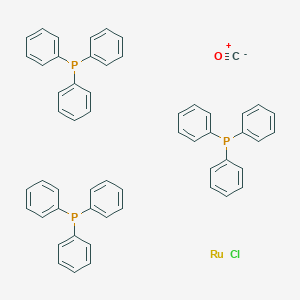
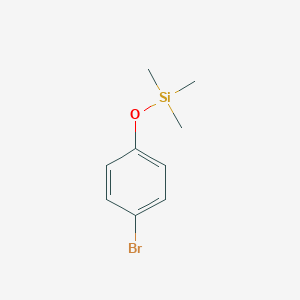
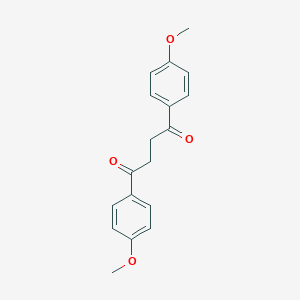
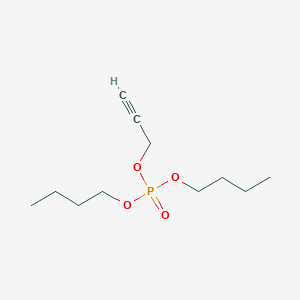
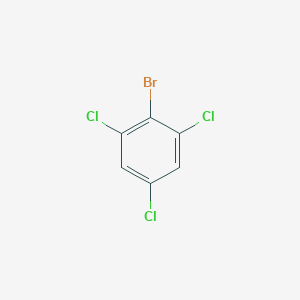
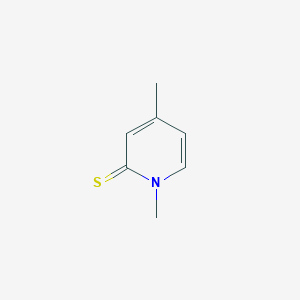



![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)
